

Unraveling the Allosteric Inhibition of Orai Channels by GSK-7975A: A Technical Guide

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Compound of Interest

Compound Name: GSK-7975A

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This technical guide provides an in-depth analysis of the binding site and mechanism of action of **GSK-7975A**, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, on its target, the Orai channel. By compiling quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for understanding the molecular interactions that govern this inhibition.

Executive Summary

GSK-7975A is a potent inhibitor of Orai1 and Orai3 channels, key components of the CRAC channel responsible for store-operated calcium entry (SOCE) in numerous cell types. Emerging evidence indicates that **GSK-7975A** acts as an allosteric pore blocker. Rather than directly occluding the ion conduction pathway, it binds to a site on the Orai channel that influences the conformation of the pore's selectivity filter. This inhibitory action is critically dependent on the geometry of the Orai pore. Notably, **GSK-7975A** does not interfere with the upstream activation steps of STIM1 oligomerization or the subsequent coupling of STIM1 to the Orai channel, pinpointing its direct action on the channel itself.^{[1][2][3][4][5]} This guide delves into the specifics of this interaction, providing the quantitative data and experimental context necessary for advanced research and development.

Quantitative Analysis of GSK-7975A Inhibition

The inhibitory potency of **GSK-7975A** has been characterized across different Orai isoforms and cell types. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency (IC50) of **GSK-7975A** on Orai Channels

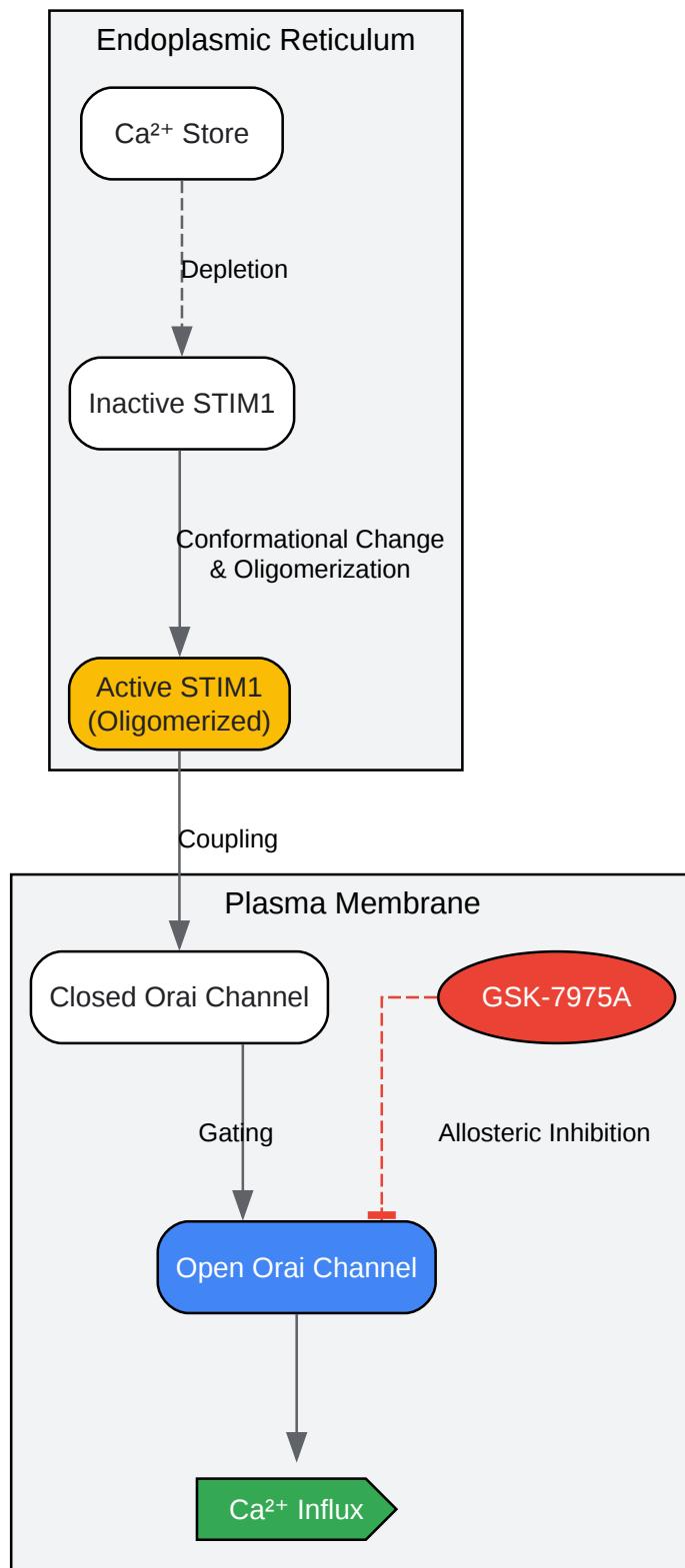
Channel/Current	Cell Type	IC50 (μM)	Reference
STIM1-activated Orai1	HEK293	4.1	[1]
STIM1-activated Orai3	HEK293	3.8	[1]
Endogenous CRAC Current	RBL-2H3 mast cells	0.8 ± 0.1	[1]
Thapsigargin-induced Ca ²⁺ influx	Pancreatic acinar cells	3.4	[6]
Constitutively active Orai1-V107M	HEK-293T	~4	[7]
Constitutively active Orai1-L138F	HEK-293T	~4	[7]
Constitutively active Orai1-T184M	HEK-293T	~4	[7]
Constitutively active Orai1-P245L	HEK-293T	~4	[7]

Table 2: Kinetic and Stoichiometric Parameters of **GSK-7975A** Inhibition

Parameter	Value	Channel/Current	Significance	Reference
Hill Coefficient	~1	Orai1 and Orai3	Suggests a 1:1 molar interaction between GSK-7975A and the Orai channel.	[1]
Onset of Inhibition	~2.5-fold slower than La ³⁺	STIM1-activated Orai1	Indicates a mode of action distinct from a direct, rapid pore blocker.	[1]
Reversibility	Almost no current recovery upon wash-out over 4 min	STIM1-activated Orai1/Orai3	Suggests a slow dissociation rate and stable binding to the channel.	[1][2][4]

Signaling Pathway and Proposed Mechanism of Action

GSK-7975A acts on the Orai channel after the primary activation steps of the SOCE pathway have occurred. The following diagram illustrates the canonical SOCE pathway and the point of intervention for **GSK-7975A**.



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Figure 1. Store-operated calcium entry (SOCE) pathway and inhibition by **GSK-7975A**.

Experimental Protocols

The characterization of **GSK-7975A**'s effects on Orai channels relies on several key experimental techniques. Detailed methodologies for these are provided below.

Whole-Cell Patch-Clamp Electrophysiology

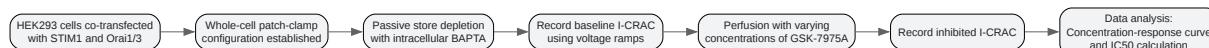
This technique is employed to directly measure the ion currents flowing through Orai channels in the plasma membrane of a single cell.

Objective: To quantify the inhibitory effect of **GSK-7975A** on Orai channel currents (ICRAC).

Methodology:

- Cell Preparation: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding for STIM1 and the desired Orai isoform (e.g., Orai1 or Orai3). Cells are cultured on glass coverslips for 24-48 hours post-transfection.
- Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
- Solutions:
 - External Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
 - Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH. Passive store depletion is induced by the high concentration of the Ca²⁺ chelator BAPTA.
- Recording:
 - A giga-seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
 - The cell is held at a holding potential of 0 mV. Voltage ramps (e.g., -100 mV to +100 mV over 100 ms) are applied every 2 seconds to elicit currents and generate a current-voltage (I-V) relationship.

- Once a stable ICRAC is established, **GSK-7975A** is applied to the external solution at various concentrations via a perfusion system.
- Data Analysis: The inward current at a negative potential (e.g., -80 mV) is measured to determine the extent of inhibition. IC₅₀ values are calculated by fitting the concentration-response data to a Hill equation.



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Figure 2. Workflow for whole-cell patch-clamp analysis of Orai1 inhibitors.

Förster Resonance Energy Transfer (FRET) Microscopy

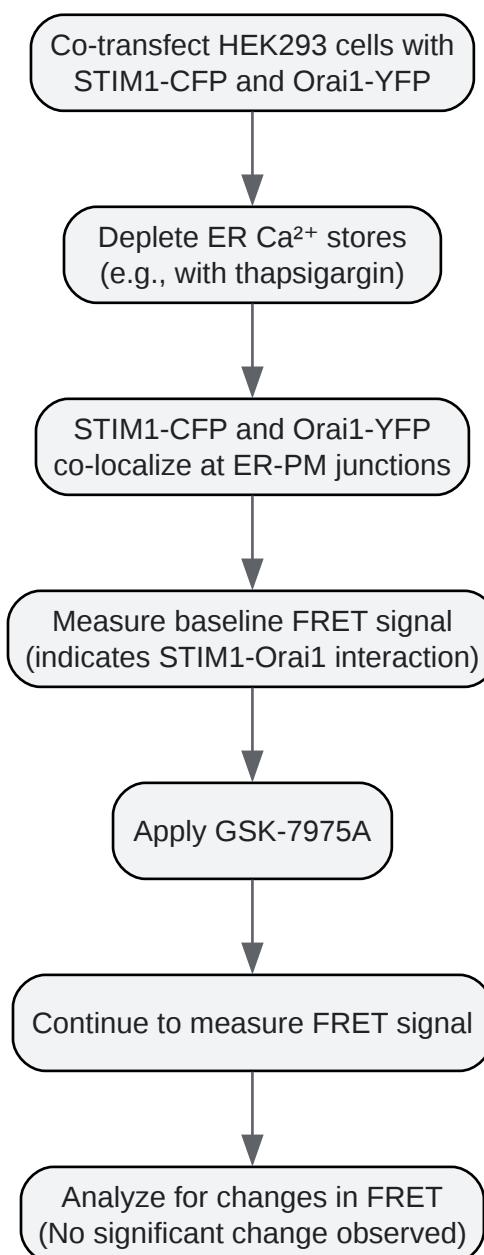
FRET microscopy is utilized to investigate whether **GSK-7975A** affects the protein-protein interactions that precede Orai channel activation, specifically STIM1-STIM1 oligomerization and STIM1-Orai1 coupling.

Objective: To determine if **GSK-7975A** disrupts the interaction between STIM1 and Orai1.

Methodology:

- Cell Preparation: HEK293 cells are co-transfected with plasmids encoding fluorescently tagged proteins, such as STIM1-CFP (cyan fluorescent protein, the FRET donor) and Orai1-YFP (yellow fluorescent protein, the FRET acceptor).
- Store Depletion: Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin (e.g., 1 μ M), in a Ca²⁺-free external solution. This induces the oligomerization of STIM1 and its translocation to ER-PM junctions, where it co-localizes with Orai1.
- FRET Imaging:
 - Cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., using acceptor photobleaching or sensitized emission).

- An increase in FRET efficiency indicates that the donor (STIM1-CFP) and acceptor (Orai1-YFP) are in close proximity (typically <10 nm), signifying their interaction.
- Compound Application: **GSK-7975A** (e.g., 10 μ M) is added to the cells after store depletion and the establishment of a stable FRET signal.
- Data Analysis: The FRET signal is monitored over time after the addition of **GSK-7975A**. A lack of change in the FRET signal indicates that the compound does not disrupt the STIM1-Orai1 interaction.[1]



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Figure 3. Workflow for FRET microscopy to assess STIM1-Orai1 interaction.

The Binding Site: An Allosteric Locus near the Pore

The precise binding site of **GSK-7975A** on the Orai channel has not been definitively resolved by high-resolution structural studies like cryo-EM. However, a combination of mutagenesis studies and in silico modeling points towards an allosteric binding site located on the extracellular side of the channel, in close proximity to the pore and its selectivity filter.[\[3\]](#)[\[5\]](#)

Key Evidence:

- Mutagenesis of the Selectivity Filter: The Orai1 E106D mutation, which alters the charge and geometry of the pore's selectivity filter and reduces Ca²⁺ selectivity, significantly diminishes the inhibitory effect of **GSK-7975A**.[\[1\]](#)[\[4\]](#) This strongly suggests that the binding or the subsequent allosteric effect of **GSK-7975A** is dependent on the wild-type conformation of this region.
- Lack of Interference with STIM1 Coupling: FRET studies have shown that **GSK-7975A** does not disrupt the interaction between STIM1 and Orai1.[\[1\]](#)[\[8\]](#) This rules out a mechanism of action that involves preventing the activation of the channel by its upstream partner and points to a direct effect on the channel itself.
- In Silico Docking: Computational modeling studies have proposed a putative binding site for **GSK-7975A** near the pore-forming M1 helices of adjacent Orai1 subunits on the extracellular side.[\[3\]](#) This predicted site is consistent with the experimental data suggesting an extracellular mode of action and an influence on the selectivity filter.
- Extracellular Application: Experimental evidence indicates that **GSK-7975A** is effective when applied to the extracellular side of the cell membrane.[\[3\]](#)

Taken together, these findings support a model where **GSK-7975A** binds to an extracellularly accessible allosteric pocket on the Orai channel. This binding event induces a conformational change that is transmitted to the pore's selectivity filter, thereby inhibiting Ca²⁺ permeation without directly blocking the pore or interfering with the STIM1-Orai1 interaction.

Conclusion and Future Directions

GSK-7975A is a valuable pharmacological tool for studying the function of Orai channels and represents a promising lead compound for the development of therapeutics targeting SOCE-mediated pathologies. Its mechanism as an allosteric inhibitor that targets the pore region without affecting the STIM1-Orai1 coupling provides a nuanced approach to modulating CRAC channel activity.

Future research, particularly high-resolution cryo-electron microscopy of the Orai channel in complex with **GSK-7975A**, will be crucial for precisely delineating the binding site and understanding the atomic-level conformational changes that lead to channel inhibition. Such structural insights will undoubtedly accelerate the design of next-generation Orai modulators with enhanced specificity and therapeutic potential.

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